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molecular formula C7H7NOS B151810 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine CAS No. 68559-60-4

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Cat. No. B151810
M. Wt: 153.2 g/mol
InChI Key: SFNZVNVCJWVPDM-UHFFFAOYSA-N
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Patent
US04193997

Procedure details

An initially heterogeneous mixture of 4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (13.6 g; 0.069 mole) from Example 5, ethanol (50 ml) and 6 N hydrochloric acid (50 ml) is stirred for 4 hours at room temperature. The reaction mixture is concentrated in vacuo, the residue is made slightly basic by addition of sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol-diisopropyl ether, to give white crystals, M.p.=94° C. Yield: 70%.
Name
4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH2:5][CH2:4][N:3]1C(=O)C.Cl>C(O)C>[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH2:5][CH2:4][NH:3]1

Inputs

Step One
Name
4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
13.6 g
Type
reactant
Smiles
O=C1N(CCC2=C1C=CS2)C(C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue is made slightly basic by addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
is then extracted with methylene chloride
WASH
Type
WASH
Details
The organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from isopropanol-diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to give white crystals, M.p.=94° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O=C1NCCC2=C1C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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